Methyl 2-({[2-(2-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenyl](phenyl)methyl}amino)acetate
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Overview
Description
Methyl 2-({2-(2-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyloxy, carbonyl, amino, and bromophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2-(2-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonyl intermediate: This step involves the reaction of benzyl alcohol with phosgene to form benzyloxycarbonyl chloride, which is then reacted with an amine to form the benzyloxycarbonyl-protected amine.
Coupling with butanamido and bromophenyl groups: The benzyloxycarbonyl-protected amine is then coupled with butanamido and bromophenyl groups using appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of the final product: The intermediate product is then reacted with methyl bromoacetate in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-(2-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-({2-(2-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-({2-(2-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the bromophenyl group can participate in halogen bonding with biological targets. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate
- Methyl 2-({[2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Uniqueness
Methyl 2-({2-(2-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C28H30BrN3O5 |
---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
methyl 2-[[[5-bromo-2-[2-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate |
InChI |
InChI=1S/C28H30BrN3O5/c1-3-23(32-28(35)37-18-19-10-6-4-7-11-19)27(34)31-24-15-14-21(29)16-22(24)26(30-17-25(33)36-2)20-12-8-5-9-13-20/h4-16,23,26,30H,3,17-18H2,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
PGEDUGADHPVZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)NCC(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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